molecular formula C15H16O B14581730 5-Methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one CAS No. 61414-97-9

5-Methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one

Cat. No.: B14581730
CAS No.: 61414-97-9
M. Wt: 212.29 g/mol
InChI Key: KZLDXGGIXHOFOC-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylbicyclo[321]oct-2-en-6-one is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different reaction conditions.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological activity.

    Industry: It can be used in the synthesis of other complex molecules or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within a system. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]oct-2-ene: A similar bicyclic compound with different substituents.

    2-Phenylbicyclo[3.2.1]oct-2-en-6-one: Another compound with a similar structure but lacking the methyl group.

Uniqueness

5-Methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one is unique due to its specific substituents, which can influence its chemical reactivity and potential applications. The presence of the methyl and phenyl groups can affect the compound’s stability, reactivity, and interactions with other molecules.

Properties

CAS No.

61414-97-9

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

5-methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one

InChI

InChI=1S/C15H16O/c1-15-8-7-13(11-5-3-2-4-6-11)12(10-15)9-14(15)16/h2-7,12H,8-10H2,1H3

InChI Key

KZLDXGGIXHOFOC-UHFFFAOYSA-N

Canonical SMILES

CC12CC=C(C(C1)CC2=O)C3=CC=CC=C3

Origin of Product

United States

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